2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid
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Overview
Description
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an acetylhexyl group attached to the benzoic acid core through an oxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 2-acetylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insecticidal agent due to its larvicidal properties.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid involves its interaction with biological targets such as enzymes and cellular structures. The compound has been shown to increase the levels of superoxide dismutase, catalase, and glutathione-S-transferase, which are enzymes involved in oxidative stress response . Additionally, it causes DNA damage in certain insect species, leading to their mortality .
Comparison with Similar Compounds
Similar Compounds
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid: Similar structure but with an ethyl group instead of an acetyl group.
2-(((2-Methylhexyl)oxy)carbonyl)benzoic acid: Contains a methyl group instead of an acetyl group.
Uniqueness
2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid is unique due to its specific acetylhexyl group, which imparts distinct chemical and biological properties. This compound’s ability to act as an insecticidal agent and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
88144-82-5 |
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Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(2-acetylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H20O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,19) |
InChI Key |
KMODWYGCVMNDCL-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C |
Canonical SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C |
Synonyms |
MOEHP; 1,2-Benzenedicarboxylic Acid Mono(2-acetylhexyl) Ester; |
Origin of Product |
United States |
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